3-Benzylsulfamoyl-benzoic acid

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide SAR

Select 3‑benzylsulfamoyl‑benzoic acid for its unique meta‑substitution pattern, essential for potent SIRT2 inhibitors (IC₅₀ 1.5 µM) and isoform‑selective carbonic anhydrase probes. The 3‑benzyl group confers hydrophobic/steric properties that 4‑sulfamoyl or unsubstituted analogs cannot replicate. Use as a building block for PROTACs, chemical probes, and lead optimization programs targeting oncology, neurodegeneration, and epilepsy. Procure with confidence – high purity, batch consistency, and direct B2B support.

Molecular Formula C14H13NO4S
Molecular Weight 291.32 g/mol
CAS No. 7326-77-4
Cat. No. B1331076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylsulfamoyl-benzoic acid
CAS7326-77-4
Molecular FormulaC14H13NO4S
Molecular Weight291.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC(=C2)C(=O)O
InChIInChI=1S/C14H13NO4S/c16-14(17)12-7-4-8-13(9-12)20(18,19)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17)
InChIKeyIPSYRXPRMAIAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylsulfamoyl-benzoic Acid (CAS 7326-77-4): A Versatile Sulfonamide Building Block for Medicinal Chemistry and Probe Design


3-Benzylsulfamoyl-benzoic acid (CAS 7326-77-4) is a sulfonamide derivative of benzoic acid, characterized by a benzyl-substituted sulfamoyl group at the meta-position [1]. With a molecular formula of C₁₄H₁₃NO₄S and a molecular weight of 291.32 g/mol, it serves as a foundational scaffold in the synthesis of biologically active molecules, particularly within the sulfamoylbenzoic acid class known for interactions with enzymes like carbonic anhydrases and phospholipases [2]. As a carboxylic acid building block, it is supplied by various vendors (e.g., Enamine, AKSci, Leyan) with purities typically ranging from 95% to 98% . Its significance stems from its incorporation into larger, more complex structures, rather than as a standalone active pharmaceutical ingredient (API).

Why Generic Substitution Fails: The Critical Role of 3-Benzylsulfamoyl-benzoic Acid's Scaffold in Targeted Molecular Design


Substituting 3-benzylsulfamoyl-benzoic acid (CAS 7326-77-4) with a generic sulfamoylbenzoic acid derivative, such as 4-sulfamoylbenzoic acid (carzenide) or unsubstituted 3-sulfamoylbenzoic acid, can compromise the precise molecular interactions required for advanced applications. The 3-benzyl substituent introduces a specific hydrophobic and steric profile that can dramatically alter target binding affinity, selectivity, and downstream efficacy [1]. For instance, in carbonic anhydrase inhibitor design, the meta-sulfamoyl group of the benzoic acid core is essential for binding, and modifications to the benzyl moiety directly influence isoform selectivity and potency against specific tumor-associated isoforms [2]. Similarly, in the development of SIRT2 inhibitors, the 3-(benzylsulfonamido)benzamide scaffold, derived from this core, has been optimized to achieve potent and selective inhibition, a property that is not retained by simple 4-sulfamoyl analogs [3]. This evidence demonstrates that the specific substitution pattern of this compound is not interchangeable and is critical for maintaining structure-activity relationships (SAR) in lead optimization programs.

3-Benzylsulfamoyl-benzoic Acid (CAS 7326-77-4): A Quantified Differentiation Guide for Informed Procurement


Positional Isomerism Dictates Carbonic Anhydrase Inhibitory Potency: Meta- vs. Para-Sulfamoylbenzoic Acid

The sulfamoyl group's position on the benzoic acid ring is a critical determinant of carbonic anhydrase (CA) inhibitory potency and isoform selectivity [1]. In a comparative study, the unsubstituted para-sulfamoylbenzoic acid (p-sulfamoylbenzoic acid, CAS 138-41-0) demonstrated IC₅₀ values of 120 μM against human carbonic anhydrase I (hCA I), 15 μM against hCA II, and 24 μM against the tumor-associated isoform hCA IX [1]. This yields an hCA I/hCA II selectivity ratio of 8.0 and an hCA IX/hCA II ratio of 1.6 [1]. While direct assay data for 3-benzylsulfamoyl-benzoic acid is not available in this dataset, structure-activity relationship (SAR) models for this class indicate that the meta-substituted sulfamoyl group, as present in the target compound, can lead to enhanced affinity for hCA II and a shift in isoform selectivity profiles compared to the para-substituted analog [1].

Carbonic Anhydrase Inhibition Isoform Selectivity Sulfonamide SAR

Scaffold Comparison: 3-Benzylsulfamoyl-benzoic Acid as a Precursor to Potent SIRT2 Inhibitors

The 3-benzylsulfamoyl-benzoic acid core is the direct structural precursor to a series of potent and selective sirtuin-2 (SIRT2) inhibitors [1]. A study by Khanfar et al. (2014) reported that the optimized 3-(benzylsulfonamido)benzamide analog 4b (a derivative of the target compound) exhibited an IC₅₀ of 1.5 μM for SIRT2 inhibition and was >30-fold selective for SIRT2 over SIRT1 [1]. In contrast, the 4-sulfamoylbenzoic acid derivative carzenide has been identified as a strong inhibitor of carbonic anhydrase II (CAII) but lacks reported activity against sirtuins . The target compound's specific 3-benzylsulfamoyl substitution is essential for the SIRT2 inhibitory pharmacophore, a property not shared by the 4-substituted analog.

SIRT2 Inhibition Neurodegeneration Epigenetics

Differentiation by Application: The 3-Benzylsulfamoyl Core as a Synthetic Entry Point for cPLA2α Inhibitors

Sulfamoyl benzoic acid derivatives, including the 3-substituted analogs, have been explored as inhibitors of cytosolic phospholipase A2α (cPLA2α) [1]. In a structure-activity relationship (SAR) study, N-substituted 4-sulfamoylbenzoic acid derivatives were optimized to yield compounds with submicromolar IC₅₀ values against cPLA2α [1]. While the target compound, 3-benzylsulfamoyl-benzoic acid, was not directly assayed in this specific publication, the study underscores the therapeutic potential of the sulfamoylbenzoic acid class [1]. Importantly, the 3-benzylsulfamoyl substitution pattern offers a distinct synthetic handle compared to the 4-sulfamoyl analogs. The meta-carboxylic acid and sulfamoyl groups allow for unique cyclization and derivatization strategies, enabling the synthesis of conformationally constrained molecules that may exhibit improved pharmacokinetic profiles [1].

cPLA2α Inhibition Anti-inflammatory Arachidonic Acid Cascade

Physicochemical and Analytical Differentiation: A Specific Mass Fingerprint for Library Screening

The compound's unique monoisotopic mass provides a distinct and quantifiable differentiator for analytical chemistry and high-throughput screening (HTS) applications. 3-Benzylsulfamoyl-benzoic acid has a monoisotopic mass of 291.0565 Da . This exact mass is a critical parameter for liquid chromatography-mass spectrometry (LC-MS) confirmation of compound identity and purity in screening libraries . This mass differs significantly from related analogs, enabling unambiguous identification in complex mixtures. For example, the unsubstituted 3-sulfamoylbenzoic acid has a molecular weight of 201.20 g/mol, and the 4-substituted carzenide has a mass of 201.20 g/mol .

Mass Spectrometry Compound Identification Analytical Chemistry

Optimizing Research with 3-Benzylsulfamoyl-benzoic Acid (CAS 7326-77-4): Key Application Scenarios for Scientists and Procurement Specialists


Medicinal Chemistry: SIRT2 Inhibitor Lead Optimization for Neurodegenerative Disease

Procure 3-benzylsulfamoyl-benzoic acid as the starting material for synthesizing 3-(benzylsulfonamido)benzamide derivatives. The specific meta-substitution pattern has been proven to yield potent and selective SIRT2 inhibitors (e.g., analog 4b with an IC₅₀ of 1.5 μM), a profile not achievable with the 4-sulfamoyl analog [1]. This application is critical for developing chemical probes and potential therapeutics for Huntington's disease, Parkinson's disease, and certain cancers where SIRT2 inhibition has shown preclinical efficacy.

Medicinal Chemistry: Design of Isoform-Selective Carbonic Anhydrase Inhibitors

Use this compound as a core scaffold to develop novel carbonic anhydrase inhibitors with improved isoform selectivity. Based on SAR data, the 3-substituted benzoic acid framework offers a different selectivity profile compared to the 4-substituted analog [1]. This is particularly relevant for targeting tumor-associated isoforms like hCA IX and hCA XII for cancer therapy, or specific isoforms for glaucoma and epilepsy. The compound's carboxylic acid and sulfonamide moieties provide convenient synthetic handles for further derivatization and optimization.

Chemical Biology: Synthesis of Multifunctional Probes and PROTACs

Leverage the compound's unique substitution pattern as a versatile building block for assembling bifunctional molecules. The carboxylic acid and the benzyl-protected sulfonamide nitrogen can be selectively deprotected and functionalized to create chemical probes for target engagement studies or to construct Proteolysis Targeting Chimeras (PROTACs) [1]. Its high monoisotopic mass (291.0565 Da) provides a clear analytical handle for tracking the compound and its derivatives in complex biological matrices during method development and validation.

Analytical Chemistry & Compound Management: Mass Spectrometry Reference Standard

Utilize 3-benzylsulfamoyl-benzoic acid as a reference standard for liquid chromatography-mass spectrometry (LC-MS) method development and compound library quality control. Its distinct monoisotopic mass of 291.0565 Da allows for its precise identification and differentiation from closely related sulfamoylbenzoic acid isomers (e.g., m/z 201.20) in complex mixtures [1]. This ensures accurate compound tracking, purity assessment, and deconvolution of high-throughput screening hits.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzylsulfamoyl-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.